molecular formula C10H14N2 B13033195 2-(Pyrrolidin-3-YL)aniline

2-(Pyrrolidin-3-YL)aniline

Cat. No.: B13033195
M. Wt: 162.23 g/mol
InChI Key: YXBVDLXQBRTZJC-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine-Aniline Hybrid Scaffolds in Modern Organic Synthesis

Pyrrolidine-aniline hybrid scaffolds are pivotal structural motifs in contemporary organic chemistry due to their versatile applications. The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in medicinal chemistry and is found in numerous FDA-approved drugs. nih.govtandfonline.com Its non-planar, puckered nature allows for the precise spatial arrangement of substituents, which is crucial for stereoselective interactions with biological targets. nih.gov The nitrogen atom within the pyrrolidine ring can act as a basic center, a nucleophile, or a coordination site for metals, making it a versatile handle for chemical modifications. nih.govwikipedia.org

When fused with an aniline (B41778) framework, the resulting hybrid scaffold gains additional layers of functionality. The aniline moiety provides an aromatic system that can engage in various chemical transformations, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. This combination creates a rigid, yet tunable, molecular platform. In medicinal chemistry, these scaffolds are explored for their potential as anticancer, antimicrobial, and antidiabetic agents, with modifications to the pyrrolidine or aniline rings allowing for the optimization of biological activity. tandfonline.comontosight.ai Furthermore, chiral versions of these hybrids are highly valued as ligands in asymmetric catalysis, where they can induce high levels of enantioselectivity in a wide range of chemical reactions. mdpi.com

Historical Context and Evolution of Research on Related Structures

The journey toward the synthesis and study of complex molecules like 2-(Pyrrolidin-3-YL)aniline is built upon a rich history of heterocyclic chemistry. Pyrrolidine itself, also known as tetrahydropyrrole, was recognized as a fundamental heterocyclic building block in the early 20th century. Its presence was identified in a wide array of natural alkaloids, such as nicotine (B1678760) and hygrine, and it forms the structural core of the amino acid proline. wikipedia.org This natural prevalence spurred early interest and provided the foundational knowledge for developing more intricate pyrrolidine-containing molecules.

The evolution of synthetic methodologies has been a key driver in this field. Early methods often focused on the modification of naturally derived, optically pure starting materials like proline and 4-hydroxyproline. nih.gov Over time, more sophisticated strategies emerged, including stereoselective cyclization of acyclic precursors and multicomponent reactions, which allow for the efficient construction of highly substituted pyrrolidine rings. nih.govtandfonline.com The development of palladium-catalyzed reactions, particularly the Buchwald-Hartwig amination, revolutionized the synthesis of aniline derivatives, providing a robust method for coupling amines with aryl halides. This convergence of synthetic advancements enabled chemists to design and construct complex hybrid structures, such as 2-(Pyrrolidin-3-YL)aniline and its derivatives, with high precision and control over their molecular architecture. nih.gov

Current Research Frontiers and Unexplored Potential of 2-(Pyrrolidin-3-YL)aniline

Current research on pyrrolidine-aniline scaffolds is vibrant and multifaceted, pushing the boundaries of medicinal chemistry, materials science, and catalysis. In medicinal chemistry, derivatives of this scaffold are being investigated as potent inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which are crucial targets in cancer therapy. mdpi.com The ability to functionalize both the pyrrolidine and aniline portions of the molecule allows for fine-tuning of inhibitor potency and selectivity. tandfonline.commdpi.com For instance, new synthetic methods have been developed to create complex derivatives, such as spiro-oxindole pyrrolidines, which have shown promising antifungal activity. frontiersin.org

The unexplored potential of 2-(Pyrrolidin-3-YL)aniline specifically is considerable. Its structure is a valuable starting point for creating novel ligands for asymmetric catalysis. The presence of both a secondary amine on the pyrrolidine ring and a primary amine on the aniline ring offers multiple coordination points for metal catalysts. As a building block, it can be used in the synthesis of more complex heterocyclic systems, such as pyrrolo[1,2-a]quinoxalines, which have been identified as activators of enzymes like Sirt6. nih.gov Furthermore, the aniline moiety makes it a suitable monomer for the development of novel polymers and materials with unique electronic or photoactive properties. vulcanchem.com As synthetic technologies continue to advance, the full range of applications for 2-(Pyrrolidin-3-YL)aniline and its derivatives remains a fertile ground for discovery. nih.gov

Scope and Objectives of the Academic Research Outline

The objective of this article is to provide a focused and scientifically rigorous overview of the chemical compound 2-(Pyrrolidin-3-YL)aniline. The scope is intentionally centered on its chemical significance, framed by the broader context of pyrrolidine-aniline hybrid structures. The primary goal is to detail the importance of this structural class in modern organic synthesis, trace the historical development of related chemical research, and highlight the current and future research directions for this specific molecule. By adhering to this structured outline, this analysis aims to serve as an authoritative resource for researchers in organic chemistry, medicinal chemistry, and materials science who are interested in the synthesis, properties, and applications of this promising chemical entity.

Chemical Properties of 2-(Pyrrolidin-3-YL)aniline

PropertyValue
CAS Number 1203798-99-5 bldpharm.com
Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
IUPAC Name 2-(pyrrolidin-3-yl)aniline

This table contains basic chemical data for the title compound.

Examples of Biologically Active Pyrrolidine Derivatives

Compound ClassBiological ActivityReference
Pyrrolidine-2,5-dione DerivativesAntidiabetic tandfonline.com
Spiro-oxindole PyrrolidinesAntifungal frontiersin.org
Benzimidazole Carboxamide DerivativesPARP Inhibition (Anticancer) mdpi.com
2-cyano-2-(2,5-dioxopyrrolidin-3-yl)acetateAntidiabetic tandfonline.com
4-(3-Fluoropyrrolidin-1-yl)aniline DerivativesAntimicrobial (Anti-tuberculosis)

This table showcases the diverse biological activities observed in various compounds containing the pyrrolidine scaffold.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-pyrrolidin-3-ylaniline

InChI

InChI=1S/C10H14N2/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7,11H2

InChI Key

YXBVDLXQBRTZJC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC=CC=C2N

Origin of Product

United States

Synthetic Methodologies for 2 Pyrrolidin 3 Yl Aniline and Its Derivatives

Strategies for Constructing the Pyrrolidine (B122466) Core

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and numerous methods have been developed for its synthesis. These strategies often focus on creating the five-membered heterocyclic core with specific stereochemical and substitution patterns.

Cyclization Reactions and Intramolecular Annulations

Intramolecular cyclization is a powerful strategy for forming the pyrrolidine ring, typically by creating a carbon-nitrogen or carbon-carbon bond from a linear precursor. One common approach is the intramolecular aza-Michael reaction, where an amine attacks an α,β-unsaturated carbonyl or nitrile group within the same molecule to form the five-membered ring. researchgate.net This method allows for the stereoselective synthesis of substituted pyrrolidines.

Redox-neutral annulation reactions have also emerged as an effective method. nih.gov These reactions can proceed through the condensation of a secondary amine with a ketone or aldehyde that has a tethered nucleophile. nih.gov The process involves the concurrent functionalization of an amine α-C–H bond and N-alkylation, often catalyzed by a simple carboxylic acid. nih.gov Additionally, transition-metal-catalyzed reactions, such as the intramolecular amination of unactivated C(sp³)–H bonds, provide a direct route to pyrrolidines from accessible substrates under mild conditions. organic-chemistry.org

Cyclization Strategy Precursor Type Key Transformation Conditions
Intramolecular aza-MichaelAmino-alkene/alkyneNucleophilic addition of amine to C=C or C≡C bondBase or acid catalysis
Redox-AnnulationSecondary amine with pendent (pro)nucleophileCondensation and concurrent C-H functionalizationCarboxylic acid catalysis
C-H AminationAlkyl amine with a leaving group or azideIntramolecular nucleophilic substitution or nitrene insertionTransition-metal catalysis (e.g., Cu, Fe) organic-chemistry.org
Intramolecular Reductive AminationAmino-ketone or amino-aldehydeFormation of cyclic iminium ion and subsequent reductionReducing agent (e.g., NaBH₃CN)

Multicomponent Reaction (MCR) Approaches for Pyrrolidine Formation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. tandfonline.comresearchgate.net These reactions are prized for their atom economy and ability to rapidly generate molecular complexity. researchgate.net

A cornerstone of MCR-based pyrrolidine synthesis is the 1,3-dipolar cycloaddition reaction involving azomethine ylides. nih.govmdpi.com An azomethine ylide, which can be generated in situ from the condensation of an aldehyde and an α-amino acid, acts as a three-atom component. nih.govmdpi.com This dipole then reacts with a dipolarophile, such as an activated alkene, in a [3+2] cycloaddition to construct the pyrrolidine ring with high regio- and stereoselectivity. nih.govmdpi.com The versatility of this approach allows for a wide array of substituents to be incorporated into the final structure. tandfonline.comnih.gov

MCR Type Key Components Intermediate Product
[3+2] Cycloadditionα-Amino acid, Aldehyde, Alkene (dipolarophile)Azomethine ylidePolysubstituted Pyrrolidine nih.gov
Ugi Reaction VariantAmine, Carbonyl, Isocyanide, Carboxylic Acidα-Acylamino amideCan lead to pyrrolidinones after cyclization
Van Leusen ReactionAldehyde, Amine, TosMICTosyl-substituted imine3,4-Disubstituted Pyrroline (B1223166)

Reductive Amination and Related Hydrogenation Methods

Reductive amination is a highly versatile and widely used method for forming amine-containing structures, including the pyrrolidine ring. harvard.edu The synthesis of N-aryl-substituted pyrrolidines can be efficiently achieved through the successive reductive amination of 1,4-diketones with anilines. nih.govresearchgate.net This process typically involves an initial condensation to form an enamine or iminium ion, followed by an intramolecular condensation and subsequent reduction. nih.gov Transfer hydrogenation, using catalysts like iridium complexes with formic acid as the hydrogen source, has proven to be a practical and efficient way to effect this transformation. nih.govresearchgate.net

Another established route involves the condensation of anilines with 2,5-dimethoxytetrahydrofuran (B146720) in the presence of an acid and a reducing agent like sodium borohydride. organic-chemistry.orgorganic-chemistry.org This reaction provides a direct pathway to N-aryl pyrrolidines and is compatible with a variety of functional groups on the aniline (B41778) ring. organic-chemistry.orgorganic-chemistry.org

Starting Materials Reducing Agent / System Key Features
1,4-Diketone + AnilineIridium catalyst + Formic AcidSuccessive reductive amination via transfer hydrogenation. nih.govresearchgate.net
2,5-Dimethoxytetrahydrofuran + AnilineSodium BorohydrideFast condensation-reduction sequence in an acidic medium. organic-chemistry.orgorganic-chemistry.org
γ-Amino KetoneSodium Cyanoborohydride / Sodium TriacetoxyborohydrideIntramolecular reaction proceeding through a cyclic iminium ion. harvard.edu

Introduction and Functionalization of the Aniline Moiety

Connecting the pyrrolidine core to the aniline ring at the ortho-position requires precise control of regioselectivity. Methodologies for achieving this generally fall into two categories: direct C-H functionalization of the aniline ring or classical cross-coupling reactions.

Ortho-Metalation and Directed Arylation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. wikipedia.org In this approach, a directing metalation group (DMG) on the aniline, such as an amide (e.g., pivaloyl) or carbamate, coordinates to an organolithium reagent. wikipedia.orgacs.org This coordination directs the deprotonation of the nearest (ortho) C-H bond, creating a stabilized aryllithium species. wikipedia.org This intermediate can then be quenched with a suitable electrophile derived from the pyrrolidine moiety (e.g., a 3-halopyrrolidine or a pyrrolidin-3-one followed by reduction) to form the desired C-C bond.

In recent years, transition-metal-catalyzed C-H activation has become a prominent alternative. Catalytic systems based on palladium or rhodium can achieve direct ortho-arylation of anilines. acs.orguantwerpen.be These reactions often still require a directing group on the nitrogen to guide the catalyst to the ortho C-H bond, but they operate under milder, catalytic conditions. uantwerpen.beacs.org Some advanced methods even allow for the direct arylation of unprotected anilines by employing specialized ligands that control chemo- and regioselectivity. acs.org

Methodology Directing Group (DMG) Key Reagent/Catalyst Mechanism
Directed ortho-Metalation (DoM)Pivaloyl, Carbamaten-Butyllithium, s-ButyllithiumDeprotonation via a coordinated lithiation intermediate. wikipedia.orgacs.org
Palladium-Catalyzed C-H ArylationCarbamate, PyrimidylPd(OAc)₂, PdCl₂Formation of a palladacycle intermediate followed by oxidative addition/reductive elimination. acs.org
Rhodium-Catalyzed C-H ArylationAminophosphineRhodium complexesTraceless directing group strategy with high regioselectivity. uantwerpen.be
Transition-Metal-Free ArylationNone (unprotected aniline)Aryne Precursors (e.g., from aryl halides)Reaction with highly reactive benzyne (B1209423) intermediates. nih.gov

Condensation and Coupling Reactions Involving Aromatic Amines

Classical cross-coupling reactions provide a reliable and modular approach to link the pyrrolidine and aniline fragments. These reactions typically involve coupling an organometallic reagent of one fragment with a halide or triflate of the other, catalyzed by a transition metal, most commonly palladium. nih.gov For the synthesis of 2-(Pyrrolidin-3-YL)aniline, this could involve a Suzuki coupling between an ortho-haloaniline derivative and a pyrrolidine-3-boronic acid (or ester), or vice versa.

The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, primarily used to form aryl-nitrogen bonds. organic-chemistry.org While typically used to synthesize anilines from aryl halides and ammonia (B1221849) equivalents, its principles can be adapted within a broader synthetic scheme. organic-chemistry.org For instance, a pre-functionalized pyrrolidine-containing aryl halide could be aminated in a late-stage step to install the aniline's amino group. Copper-catalyzed cross-coupling reactions have also been developed, offering an alternative to palladium-based systems, sometimes with complementary reactivity and the ability to proceed under mild, room-temperature conditions. chemrxiv.org

Coupling Reaction Pyrrolidine Component Aniline Component Catalyst System
Suzuki CouplingPyrrolidine-3-boronic acid/ester2-Bromo or 2-Iodoaniline derivativePd catalyst (e.g., Pd(PPh₃)₄) + Base
Stille Coupling3-(Tributylstannyl)pyrrolidine2-Haloaniline derivativePd catalyst
Negishi Coupling3-(Halozincio)pyrrolidine2-Haloaniline derivativePd or Ni catalyst
Buchwald-Hartwig Amination(Not directly coupled)2-Halo-1-(pyrrolidin-3-yl)benzenePd catalyst + Ligand + Base + Amine source
Copper-Catalyzed CouplingPyrrolidine2-Bromophenylboronic acidCuI + Ligand (e.g., diamine, picolinhydrazide) chemrxiv.org

Catalytic Approaches in 2-(Pyrrolidin-3-YL)aniline Synthesis

Catalytic methods are central to the synthesis of 2-(pyrrolidin-3-yl)aniline, providing efficient pathways that often proceed under mild conditions with high selectivity. These strategies primarily involve the use of transition metals and organocatalysts to facilitate key bond-forming events.

Transition Metal-Catalyzed Syntheses (e.g., Palladium, Copper, Iridium)

Transition metals are powerful tools for forging the carbon-carbon and carbon-nitrogen bonds necessary for constructing the 2-(pyrrolidin-3-yl)aniline framework. Palladium, copper, and iridium complexes, in particular, have demonstrated significant utility in synthesizing pyrrolidine-containing structures.

Palladium (Pd): Palladium catalysis is a cornerstone of modern synthetic chemistry, offering versatile methods for creating 3-aryl pyrrolidines. nih.govnih.gov One prominent strategy is the palladium-catalyzed hydroarylation of pyrrolines, which directly introduces an aryl group onto the pyrrolidine ring. nih.govnih.gov This approach allows for the coupling of a pyrroline precursor with a suitable aniline derivative to furnish the target molecule. Another powerful technique is the C(sp³)–H arylation of a pre-existing pyrrolidine ring. This method allows for the direct formation of a bond between a C-H group on the pyrrolidine and an aryl partner, offering a highly atom-economical route to the desired product. acs.org Furthermore, palladium-catalyzed [3+2] cycloaddition reactions using trimethylenemethane (TMM) with imines have been developed for the enantioselective construction of pyrrolidines, a method adaptable to creating chiral analogues of the target compound. nih.govorganic-chemistry.org

Copper (Cu): Copper catalysts are frequently employed in intramolecular C-H amination reactions to construct the pyrrolidine ring. nih.govresearchgate.net These reactions typically involve starting materials with a pending amine or amide group that can cyclize onto an aliphatic C-H bond. For the synthesis of a 2-(pyrrolidin-3-yl)aniline derivative, a precursor containing the aniline moiety could be designed to undergo copper-catalyzed cyclization to form the pyrrolidine ring at the desired position.

Iridium (Ir): Iridium catalysts have enabled the synthesis of pyrrolidines through the reductive generation of azomethine ylides from tertiary amides and lactams. nih.govchemrxiv.org This method involves the iridium-catalyzed reduction of an amide precursor to form a reactive azomethine ylide, which can then undergo a [3+2] dipolar cycloaddition with an appropriate dipolarophile. This strategy provides access to highly functionalized pyrrolidine structures. nih.govchemrxiv.org A chiral amine-derived iridacycle complex has also been shown to catalyze borrowing hydrogen annulation to produce chiral N-heterocycles from racemic diols and primary amines. organic-chemistry.org

Catalyst SystemReaction TypeKey FeaturesPotential Application for 2-(Pyrrolidin-3-YL)aniline
Palladium(II) Acetate / LigandHydroarylation / C-H ArylationDirect arylation of pyrrolidine/pyrroline precursors. nih.govacs.orgCoupling of a pyrrolidine or pyrroline with an aniline derivative.
Copper(I) or (II) ComplexesIntramolecular C-H AminationFormation of the pyrrolidine ring via C-N bond formation. nih.govCyclization of an acyclic precursor containing the aniline moiety.
Iridium (Vaska's Complex)Reductive Azomethine Ylide GenerationAccess to functionalized pyrrolidines via [3+2] cycloaddition. nih.govConstruction of the pyrrolidine ring from an amide precursor.

Organocatalytic Routes for Pyrrolidine Ring Construction

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral molecules, including pyrrolidines. unibo.itmdpi.com These methods often rely on small organic molecules, such as proline and its derivatives, to catalyze reactions enantioselectively. unibo.itnih.gov A primary organocatalytic strategy for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an olefin. rice.edu This reaction allows for the highly stereocontrolled formation of the five-membered ring. In the context of 2-(pyrrolidin-3-yl)aniline synthesis, an azomethine ylide could be generated from an amino acid and an aldehyde, which then reacts with a dipolarophile containing the aniline precursor. Chiral phosphoric acids have also been used to catalyze three-component 1,3-dipolar cycloadditions to furnish spiro[pyrrolidin-3,3′-oxindole] derivatives with high enantiopurity. rice.edu

Chemo- and Regioselective Functionalization Techniques

Achieving chemo- and regioselectivity is crucial when synthesizing complex molecules like 2-(pyrrolidin-3-yl)aniline, which has multiple reactive sites. Catalytic methods offer excellent solutions for selectively functionalizing specific positions.

For instance, palladium-catalyzed C-H arylation can be directed to a specific carbon atom on the pyrrolidine ring through the use of directing groups. acs.org An aminoquinoline auxiliary attached at the C(3) position of a pyrrolidine can selectively direct arylation to the C(4) position, demonstrating high regioselectivity. acs.org Such strategies are invaluable for introducing the aniline group at the correct position or for further derivatization of the molecule.

Similarly, 1,3-dipolar cycloaddition reactions often exhibit high regioselectivity, governed by the electronic and steric properties of the reacting partners. nih.govnih.gov The careful selection of the azomethine ylide and the dipolarophile can ensure the formation of the desired constitutional isomer, which is essential for the synthesis of a specifically substituted pyrrolidine like 2-(pyrrolidin-3-yl)aniline. nih.gov

Enantioselective Synthesis of Chiral 2-(Pyrrolidin-3-YL)aniline Analogues

The synthesis of single-enantiomer chiral compounds is of paramount importance, particularly in medicinal chemistry. Enantioselective synthesis of 2-(pyrrolidin-3-yl)aniline analogues can be achieved through the use of chiral catalysts or by employing asymmetric induction strategies.

Chiral Catalyst Design and Application

The development of chiral catalysts has revolutionized asymmetric synthesis. These catalysts create a chiral environment that favors the formation of one enantiomer over the other.

Chiral Transition Metal Complexes: The ligands coordinated to a metal center play a critical role in inducing enantioselectivity. For palladium-catalyzed reactions, chiral phosphoramidite (B1245037) ligands have been successfully used in the asymmetric [3+2] cycloaddition of trimethylenemethane with imines to produce chiral pyrrolidines with excellent enantioselectivity. nih.govorganic-chemistry.org Similarly, rhodium(II) catalysts are effective for asymmetric C-H insertion reactions to form chiral pyrrolidines. acs.org

Organocatalysts: Chiral pyrrolidine-based organocatalysts, often derived from proline, are widely used. unibo.itmdpi.com Their structures can be extensively modified to optimize efficiency and selectivity for various transformations, including Michael additions and aldol (B89426) reactions, which can be key steps in building the chiral pyrrolidine core. nih.govrsc.org

Biocatalysts: Engineered enzymes, such as cytochrome P411 variants, have been developed to catalyze intramolecular C(sp³)–H amination, providing a biocatalytic route to chiral pyrrolidines with high enantioselectivity. acs.orgnih.gov

Catalyst TypeExample Catalyst/LigandReactionReported Enantioselectivity (er or ee)
Palladium ComplexPhosphoramidite Ligands[3+2] CycloadditionUp to 98% ee organic-chemistry.org
OrganocatalystPyrrolidine-based catalystsMichael AdditionHigh enantio- and diastereoselectivity rsc.org
BiocatalystEngineered P411 EnzymeIntramolecular C-H AminationUp to 99:1 er acs.org

Asymmetric Induction Strategies

Asymmetric induction refers to the preferential formation of one diastereomer or enantiomer due to the influence of a chiral feature already present in the substrate, reagent, or environment. wikipedia.org

Internal Asymmetric Induction: This strategy utilizes a chiral center that is covalently bonded to the reactive center. wikipedia.org The starting material is often sourced from the "chiral pool," which consists of readily available, inexpensive, enantiopure natural products like amino acids or carbohydrates. wikipedia.orgnih.govresearchgate.net For instance, starting a synthesis from chiral proline ensures that the chirality is transferred to the final product.

Relayed Asymmetric Induction (Chiral Auxiliaries): In this approach, a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed. Evans' oxazolidinone auxiliaries are a classic example used to direct asymmetric aldol reactions, which could be a step in a multi-step synthesis of a chiral pyrrolidine derivative. wikipedia.org

External Asymmetric Induction: This is where a chiral catalyst introduces the chiral information in the transition state of the reaction, as discussed in the previous section. wikipedia.org This is often the most efficient and economically desirable method for asymmetric synthesis. wikipedia.org

By leveraging these sophisticated catalytic and asymmetric strategies, chemists can access 2-(pyrrolidin-3-yl)aniline and its derivatives with high levels of control, paving the way for their exploration in various scientific fields.

Green Chemistry Aspects and Sustainable Synthetic Pathways

The principles of green chemistry aim to reduce the environmental impact of chemical processes by focusing on aspects such as the use of renewable feedstocks, the reduction of waste, and the use of non-toxic solvents and catalysts. For the synthesis of 2-(pyrrolidin-3-yl)aniline, a green approach would prioritize high atom economy, the use of catalytic rather than stoichiometric reagents, and the implementation of energy-efficient reaction conditions.

A potential sustainable route to 2-(pyrrolidin-3-yl)aniline can be envisioned through the catalytic reduction of a 3-(2-nitrophenyl)pyrrolidinone intermediate. This precursor could be synthesized through various established methods for the formation of pyrrolidinone rings. The subsequent reduction of the nitro group to an amine and the lactam to a pyrrolidine are key steps where green chemistry principles can be effectively applied.

Ultrasound-Promoted Reactions

Ultrasound-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and milder reaction conditions. The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extremely high temperatures and pressures.

In the context of the proposed synthesis of 2-(pyrrolidin-3-yl)aniline, ultrasound irradiation could be particularly beneficial for the catalytic reduction of the nitro group. Research has demonstrated that ultrasound can significantly accelerate the reduction of aromatic nitro compounds. For instance, the reduction of nitro compounds to their corresponding amines using a catalytic amount of Pd/C and a mixture of sodium hypophosphite and hypophosphorous acid as a reducing agent in an aqueous/organic solvent system has been shown to be highly efficient under ultrasonic activation. rsc.org In some cases, quantitative conversion and maximal yields can be achieved in as little as 15 minutes at 70°C. rsc.org The ultrasonic waves can act as a physical phase transfer agent, enhancing the reaction rate in multiphase systems. rsc.org

Furthermore, the synthesis of gold nanoparticles (AuNPs) via ultrasound has been developed as an economical and efficient catalyst for the reduction of various nitro compounds at room temperature. researchgate.net The size of the nanoparticles, which influences their catalytic activity, can be controlled by varying the sonication intervals. researchgate.net This method avoids the need for additional surfactants or stabilizers, further enhancing its green credentials.

The table below summarizes findings from studies on ultrasound-assisted reduction of nitro compounds, which could be applicable to the synthesis of the 2-(pyrrolidin-3-yl)aniline precursor.

CatalystReducing AgentSolventConditionsReaction TimeYieldReference
Pd/C (0.6 mol%)NaH₂PO₂/H₃PO₂H₂O/2-MeTHF60°C, Ultrasound15 minQuantitative rsc.org
Gold NanoparticlesSodium BorohydrideWaterRoom Temp, Ultrasound7 min- researchgate.net
Iron Powder/Activated CarbonHydrazine HydrateEthanolRoom Temp, Ultrasound (50 kHz)1 hour88-95% koreascience.kr

Catalyst and Solvent Considerations

The choice of catalyst and solvent are critical factors in developing a sustainable synthetic process. The ideal catalyst should be highly active, selective, recyclable, and based on abundant, non-toxic metals. Similarly, green solvents should be non-toxic, derived from renewable resources, biodegradable, and easily recyclable.

Catalyst Considerations:

For the reduction of the nitro group, a key step in the proposed synthesis, several sustainable catalytic systems have been reported. A heterogeneous V₂O₅/TiO₂ catalyst has been shown to be effective for the selective reduction of nitroarenes, eliminating the need for stoichiometric metal hydrides or molecular hydrogen. researchgate.net This catalyst demonstrates broad functional group tolerance and is recyclable, aligning with green chemistry principles. researchgate.net Other sustainable options include the use of biomolecule-mediated generated Ruthenium nanocatalysts, which show excellent activity for the reduction of substituted nitrobenzenes under mild, environmentally friendly conditions and can be reused for multiple cycles. acs.org

Catalytic hydrogenation using molecular hydrogen is often considered the most atom-economical method for nitroarene reduction. researchgate.net The development of catalysts based on earth-abundant metals is a key area of research to replace precious metal catalysts.

For the subsequent reduction of the pyrrolidinone (lactam) to the pyrrolidine, catalytic hydrosilylation represents a green alternative to traditional metal hydride reagents.

Solvent Considerations:

The selection of a solvent is crucial for a green synthetic route. Traditional volatile organic compounds (VOCs) are often toxic and contribute to air pollution. Green chemistry encourages the use of alternative solvents such as water, supercritical fluids (like CO₂), ionic liquids, and bio-based solvents.

Water is an ideal green solvent due to its non-toxicity, abundance, and non-flammability. wikipedia.org For reactions involving non-polar substrates, the concept of "on-water" reactions, where the reaction occurs at the interface of the organic and aqueous phases, has been successfully applied. The reduction of nitroarenes to anilines using reagents like vasicine (B45323) in water has been demonstrated to be an efficient metal- and base-free method.

Bio-based solvents, derived from renewable resources like plants and agricultural waste, are another excellent choice. youtube.com Examples include ethanol, Cyrene™ (derived from cellulose), and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and is a suitable replacement for more hazardous ethers like THF and dioxane. rsc.org

The following table provides a comparison of green solvents that could be considered for the synthesis of 2-(pyrrolidin-3-yl)aniline.

SolventSourceKey Green CharacteristicsPotential Application in SynthesisReference
WaterNaturalNon-toxic, abundant, non-flammableNitro reduction, other aqueous reactions wikipedia.org
EthanolRenewable (fermentation)Biodegradable, low toxicityGeneral solvent, nitro reduction youtube.com
2-Methyltetrahydrofuran (2-MeTHF)RenewableHigher boiling point and lower miscibility with water than THF, biodegradableReplacement for traditional ether solvents rsc.org
Cyrene™Renewable (cellulose)Biodegradable, dipolar aprotic, replacement for NMP and DMFGeneral solvent for polar reactions youtube.com
Supercritical CO₂Recycled materialNon-toxic, non-flammable, easy separationExtraction, reactions requiring non-polar medium pnas.org

By carefully selecting ultrasound-promoted reaction conditions and employing sustainable catalysts and solvents, the synthesis of 2-(pyrrolidin-3-yl)aniline and its derivatives can be aligned with the principles of green chemistry, leading to more environmentally responsible chemical manufacturing.

Advanced Spectroscopic and Crystallographic Structural Elucidation of 2 Pyrrolidin 3 Yl Aniline Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C) for Chemical Shift and Multiplicity Analysis

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are the initial and most fundamental steps in structural analysis.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a 2-(Pyrrolidin-3-YL)aniline derivative would provide information on the number of different types of protons and their neighboring environments.

Aromatic Protons: The protons on the aniline (B41778) ring are expected to appear in the aromatic region, typically between δ 6.5 and 7.5 ppm. The substitution pattern on the aniline ring will dictate the chemical shifts and coupling patterns (multiplicities) of these protons.

Pyrrolidine (B122466) Protons: The non-equivalent methylene (B1212753) (-CH₂-) and methine (-CH-) protons of the pyrrolidine ring would resonate in the aliphatic region, generally between δ 1.5 and 4.0 ppm. The diastereotopic nature of the methylene protons can lead to complex splitting patterns.

Amine Protons: The protons of the primary amine (-NH₂) on the aniline ring and the secondary amine (-NH-) of the pyrrolidine ring would appear as broad singlets that can exchange with deuterium (B1214612) oxide (D₂O). Their chemical shifts can vary significantly depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Aromatic Carbons: The carbons of the aniline ring would be observed in the downfield region of the spectrum, typically from δ 110 to 150 ppm. The carbon atom attached to the amino group (C-NH₂) would be significantly shielded.

Pyrrolidine Carbons: The sp³ hybridized carbons of the pyrrolidine ring would appear in the upfield region, generally between δ 25 and 60 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(Pyrrolidin-3-YL)aniline

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity (¹H)
Aniline C1-~145-150-
Aniline C2-~115-120-
Aniline C3~6.6-6.8~128-130Doublet of doublets
Aniline C4~7.0-7.2~118-120Triplet of doublets
Aniline C5~6.7-6.9~125-128Triplet of doublets
Aniline C6~6.6-6.8~115-118Doublet of doublets
Pyrrolidine C2~3.0-3.5~45-50Multiplet
Pyrrolidine C3~3.5-4.0~50-55Multiplet
Pyrrolidine C4~1.8-2.2~25-30Multiplet
Pyrrolidine C5~2.8-3.3~45-50Multiplet
Aniline-NH₂Broad, variable (e.g., 3.5-4.5)-Singlet
Pyrrolidine-NHBroad, variable (e.g., 1.5-2.5)-Singlet

Note: These are estimated values and can vary based on solvent and experimental conditions.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Structural Assignment

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and establishing the complete molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For a 2-(Pyrrolidin-3-YL)aniline derivative, COSY would show correlations between adjacent protons on the aniline ring and between neighboring protons within the pyrrolidine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of which protons are attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for connecting different fragments of the molecule. For instance, it would show correlations between the pyrrolidine protons and the aniline carbons, confirming the point of attachment of the two ring systems.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and sensitive technique for identifying characteristic functional groups. The FT-IR spectrum of a 2-(Pyrrolidin-3-YL)aniline derivative would be expected to show several key absorption bands.

Interactive Data Table: Expected FT-IR Absorption Bands for 2-(Pyrrolidin-3-YL)aniline

Functional GroupExpected Wavenumber (cm⁻¹)Description of Vibrational Mode
N-H (Aniline, primary amine)3300-3500Symmetric and asymmetric stretching
N-H (Pyrrolidine, sec. amine)3300-3500 (often broad)Stretching
C-H (Aromatic)3000-3100Stretching
C-H (Aliphatic)2850-2960Stretching
C=C (Aromatic)1450-1600Ring stretching
C-N (Aromatic amine)1250-1360Stretching
C-N (Aliphatic amine)1020-1250Stretching
N-H (Bend)1550-1650Scissoring

Mass Spectrometry for Precise Molecular Weight Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. This is a critical step in confirming the identity of a newly synthesized molecule. For 2-(Pyrrolidin-3-YL)aniline (C₁₀H₁₄N₂), the expected exact mass of the protonated molecule ([M+H]⁺) can be calculated.

Interactive Data Table: HRMS Data for 2-(Pyrrolidin-3-YL)aniline

IonElemental FormulaCalculated Exact Mass (m/z)
[M+H]⁺[C₁₀H₁₅N₂]⁺163.1230
[M+Na]⁺[C₁₀H₁₄N₂Na]⁺185.1049

The observation of an ion with a mass-to-charge ratio that matches the calculated value to within a few parts per million (ppm) provides strong evidence for the proposed elemental composition.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography stands as a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, offering an unparalleled level of structural detail. For derivatives of 2-(pyrrolidin-3-yl)aniline, both single-crystal and powder X-ray diffraction methods are invaluable for comprehensive structural elucidation.

Single-Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration, Bond Lengths, and Angles

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise molecular structure of a compound. unimi.it By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map can be constructed, from which the positions of individual atoms are determined. This technique is crucial for establishing the absolute stereochemistry of chiral molecules like 2-(pyrrolidin-3-yl)aniline derivatives, which is of paramount importance in medicinal chemistry and materials science. mdpi.com

In a study of a related fluorinated derivative, 2-(3,3,4,4-tetrafluoropyrrolidin-1-yl)aniline, SC-XRD analysis provided critical insights into its molecular geometry. nih.gov The analysis revealed a dihedral angle of 62.6(1)° between the planes of the benzene (B151609) and pyrrolidine rings. nih.gov The pyrrolidine ring itself was found to adopt a distorted N1-envelope conformation. nih.gov Such detailed conformational information is vital for understanding intermolecular interactions and molecular packing in the solid state.

The precision of SC-XRD allows for the accurate measurement of bond lengths and angles. For instance, in a Cu(II) complex featuring an imine-phenolate ligand with a pendant amine N-donor group, which shares structural motifs with substituted anilines, SC-XRD analysis provided specific bond distances and angles within the coordination sphere of the metal ion. researchgate.net

Table 1: Selected Crystallographic Data for 2-(3,3,4,4-Tetrafluoropyrrolidin-1-yl)aniline

Parameter Value
Chemical Formula C₁₀H₁₀F₄N₂
Crystal System Monoclinic
Space Group P2₁/c
Dihedral Angle (Benzene-Pyrrolidine) 62.6 (1)°
Pyrrolidine Ring Conformation Distorted N1-envelope
Key Intermolecular Interaction N—H⋯F hydrogen bonds

Data sourced from a study on a fluorinated pyrrolidine derivative. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Isomer Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique that provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the nature of its chromophores.

For aniline and its derivatives, the UV-Vis spectrum is typically characterized by absorption bands arising from π-π* transitions within the aromatic ring and n-π* transitions involving the non-bonding electrons of the nitrogen atom. researchgate.net The positions and intensities of these bands can be sensitive to the substitution pattern on the aromatic ring and the nature of the substituents.

In a study of 2-[2-(pyridin-3-yl)diazen-1-yl]aniline, UV-Vis measurements were used to confirm the presence of only the trans isomer in the crystalline state. nih.gov Different isomers of a compound often exhibit distinct UV-Vis spectra due to differences in their electronic environments and spatial arrangements, making this technique useful for isomer characterization.

For copolymers of 2-methylaniline with aniline, UV-Vis spectroscopy revealed shifts in the absorption maxima depending on the copolymer composition and the temperature at which they were synthesized. rroij.com This highlights the sensitivity of electronic transitions to the local molecular environment and conformation. The absorption maxima for a copolymer of 2-methylaniline and 2-aminobenzoic acid were observed at 312 nm, with additional peaks appearing at different synthesis temperatures, indicating variations in the polymer structure. rroij.com

Table 3: Illustrative UV-Vis Absorption Data for Aniline Derivatives

Compound/Copolymer Absorption Maximum (λmax) Transition Type (Tentative) Reference
Aniline-alpha naphthol dye ~300 nm, 486.9 nm π-π* (aromatic), n-π* (chromophore) researchgate.net
Poly(2-methyl aniline-co-2-amino benzoic acid) (Room Temp) 312 nm π-π* rroij.com
Poly(2-methyl aniline-co-2-amino benzoic acid) (0 °C) 312 nm, 787 nm π-π*, other rroij.com
Poly(2-methyl aniline-co-2-amino benzoic acid) (60 °C) 315 nm, 608 nm π-π*, other rroij.com

This table provides examples of UV-Vis absorption data for related aniline derivatives and polymers to illustrate the type of information obtained from this technique.

Computational and Theoretical Chemistry Studies of 2 Pyrrolidin 3 Yl Aniline

Electronic Structure and Reactivity Analysis via Density Functional Theory (DFT)

No peer-reviewed articles or database entries presenting Density Functional Theory (DFT) calculations for 2-(Pyrrolidin-3-YL)aniline could be located. DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. However, it appears that this methodology has not yet been applied to or published for 2-(Pyrrolidin-3-YL)aniline.

There are no available studies on the optimization of molecular geometries or the conformational preferences of 2-(Pyrrolidin-3-YL)aniline. Such research would typically involve computational methods to determine the most stable three-dimensional arrangements of the atoms in the molecule, which is crucial for understanding its chemical behavior.

Information regarding the Frontier Molecular Orbitals (FMO), specifically the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for 2-(Pyrrolidin-3-YL)aniline, is not available in the scientific literature. FMO analysis is fundamental in predicting the reactivity and electronic properties of a molecule.

No studies detailing the Molecular Electrostatic Potential (MEP) surface analysis of 2-(Pyrrolidin-3-YL)aniline have been published. An MEP analysis would provide insights into the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites and predicting its interaction with other molecules.

There is a lack of published research on the Natural Bond Orbital (NBO) analysis of 2-(Pyrrolidin-3-YL)aniline. NBO analysis is a theoretical tool used to study intramolecular charge transfer, donor-acceptor interactions, and the delocalization of electron density within a molecule.

No data could be found on the global and local reactivity descriptors of 2-(Pyrrolidin-3-YL)aniline. These descriptors, such as chemical potential, hardness, softness, and electrophilicity index, are derived from conceptual DFT and are used to quantify and predict the chemical reactivity of a molecule.

Quantum Chemical Calculations of Aromaticity Indices (e.g., HOMA, NICS)

There are no specific studies in the reviewed literature that report the calculation of aromaticity indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) or Nucleus-Independent Chemical Shift (NICS) for 2-(Pyrrolidin-3-YL)aniline. These computational tools are essential for quantifying the degree of aromaticity in cyclic systems, which influences a molecule's stability, reactivity, and electronic properties. researchgate.netnih.gov Generally, NICS calculations involve placing a "ghost" atom at the center of a ring to measure the magnetic shielding, where negative values typically indicate aromatic character. nih.gov HOMA, on the other hand, evaluates aromaticity based on the geometric parameters of the ring, comparing bond lengths to an ideal aromatic system. researchgate.net Without dedicated computational studies on 2-(Pyrrolidin-3-YL)aniline, data for these indices are not available.

Mechanistic Investigations using Computational Chemistry

The application of computational chemistry to elucidate the reaction mechanisms involving 2-(Pyrrolidin-3-YL)aniline is not documented in the available literature. Such investigations are crucial for understanding chemical transformations at a molecular level.

Elucidation of Reaction Pathways and Transition States

No computational studies detailing the reaction pathways or identifying the transition states for reactions involving 2-(Pyrrolidin-3-YL)aniline have been found. Theoretical investigations of this nature typically employ methods like Density Functional Theory (DFT) to map out the potential energy surface of a reaction, helping to identify the most favorable routes and the energy barriers that must be overcome. dergipark.org.tr

Computational Prediction of Molecular Descriptors (e.g., TPSA, LogP) relevant for molecular design

The Topological Polar Surface Area (TPSA) is a descriptor used to estimate the transport properties of drugs, such as intestinal absorption and blood-brain barrier penetration. uniroma1.itnih.gov It is calculated based on the summation of surface contributions of polar atoms. nih.gov

The partition coefficient (LogP) , which measures the lipophilicity of a compound, is another critical parameter in drug design, influencing how a molecule distributes between aqueous and lipid environments in the body. oaepublish.comcmst.eu

Although these parameters can be estimated using various software platforms, specific, peer-reviewed computational studies validating these predictions for 2-(Pyrrolidin-3-YL)aniline are absent from the current body of scientific literature. The lack of such focused research means that no specific data tables for these molecular descriptors can be presented.

Applications of 2 Pyrrolidin 3 Yl Aniline in Advanced Chemical Systems

Ligands in Homogeneous and Heterogeneous Catalysis

The bifunctional nature of 2-(pyrrolidin-3-yl)aniline, featuring both a secondary amine within the pyrrolidine (B122466) ring and a primary aromatic amine, makes it a compelling candidate for ligand design in catalysis. The chirality inherent to the 3-substituted pyrrolidine core is particularly valuable for asymmetric transformations.

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov The pyrrolidine motif is a well-established chiral scaffold, famously exemplified by proline and its derivatives in organocatalysis. unibo.it For metal-catalyzed reactions, the pyrrolidine ring can be functionalized to create a chiral environment around a metal center.

In the case of 2-(pyrrolidin-3-yl)aniline, the aniline (B41778) group provides a convenient point of attachment for further modification, such as the introduction of phosphine (B1218219) groups, which are excellent coordinating moieties for a variety of transition metals. For instance, chiral gold(I) catalysts bearing ligands with a remote C2-symmetric 2,5-diarylpyrrolidine have been successfully employed in enantioselective catalysis. nih.govchemrxiv.org By analogy, one could envision the synthesis of novel phosphine-amine or phosphine-amide ligands derived from 2-(pyrrolidin-3-yl)aniline for use in gold-catalyzed asymmetric reactions. nih.gov

The synthesis of such ligands would typically involve the reaction of the aniline nitrogen with a phosphine-containing electrophile. The resulting ligand could then be used to generate chiral metal complexes capable of inducing enantioselectivity in a range of transformations, such as cycloadditions or atroposelective cyclizations. nih.gov

The nitrogen atoms of the pyrrolidine and aniline groups in 2-(pyrrolidin-3-yl)aniline can act as Lewis bases, coordinating to a variety of transition metals. The coordination mode would likely depend on the specific metal and the reaction conditions.

Gold: Chiral gold(I) complexes have emerged as powerful catalysts for the activation of alkynes and allenes. nih.govchemrxiv.org Ligands containing both soft (phosphine) and hard (amine) donor atoms are known to coordinate to gold. A ligand derived from 2-(pyrrolidin-3-yl)aniline could potentially coordinate to gold through the aniline nitrogen or a functional group appended to it, with the chiral pyrrolidine providing the necessary steric and electronic influence for asymmetric induction. nih.gov Chiral gold(III) complexes have also been synthesized and show potential in various chemical transformations. nih.gov

Nickel: Nickel complexes are widely used in cross-coupling reactions and other catalytic transformations. nih.govorganic-chemistry.orgnih.gov The amino groups of 2-(pyrrolidin-3-yl)aniline could coordinate to a nickel center, and such complexes could be investigated for their catalytic activity in reactions like the Suzuki-Miyaura coupling or C-H functionalization. princeton.edu The coordination of aminopyridine ligands to nickel has been shown to produce active catalysts for ethylene (B1197577) polymerization, suggesting that aminopyrrolidine ligands could also be effective. researchgate.net

Iridium: Iridium complexes are particularly known for their applications in hydrogenation and transfer hydrogenation reactions. acs.orgmdpi.comresearcher.life Chiral iridium catalysts often feature N-heterocyclic carbene (NHC) or phosphine-amine ligands. acs.org A derivative of 2-(pyrrolidin-3-yl)aniline could serve as a precursor to a chiral NHC-amine ligand, which could then be used to synthesize iridium complexes for the asymmetric reduction of ketones and other unsaturated compounds. mdpi.com

Palladium: Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions. nih.govsemanticscholar.orguwindsor.ca The nitrogen atoms in 2-(pyrrolidin-3-yl)aniline could coordinate to a palladium center, potentially forming pincer-type complexes if appropriately functionalized. nih.gov Such palladium complexes could exhibit high catalytic activity in reactions like the Heck and Suzuki-Miyaura couplings. nih.gov

The table below summarizes the potential coordination modes and applications of 2-(pyrrolidin-3-yl)aniline with various transition metals, based on the behavior of analogous ligand systems.

MetalPotential Ligand TypePotential Catalytic Application
Gold (Au)Chiral Phosphine-AmineAsymmetric Cycloadditions, Atroposelective Synthesis
Nickel (Ni)Chiral DiamineCross-Coupling Reactions, Polymerization
Iridium (Ir)Chiral NHC-AmineAsymmetric Hydrogenation, Transfer Hydrogenation
Palladium (Pd)Chiral Pincer-Type LigandHeck Coupling, Suzuki-Miyaura Coupling

The catalytic performance of a metal complex is highly dependent on the steric and electronic properties of its ligands. For a ligand derived from 2-(pyrrolidin-3-yl)aniline, several structural features could be tuned to optimize its catalytic activity and selectivity.

Substituents on the Pyrrolidine Ring: The steric bulk of substituents on the pyrrolidine ring can significantly influence the enantioselectivity of a reaction by controlling the orientation of the substrate in the catalytic pocket. nih.gov

Functionalization of the Aniline Moiety: The electronic properties of the ligand can be modified by introducing electron-donating or electron-withdrawing groups on the aniline ring. This can affect the electron density at the metal center and, consequently, its catalytic activity.

Nature of the Coordinating Group: The choice of the coordinating group (e.g., phosphine, NHC) attached to the aniline nitrogen would have a profound impact on the stability and reactivity of the resulting metal complex. nih.govacs.org

For example, in gold-catalyzed reactions, increasing the steric hindrance of the ligand can lead to higher enantioselectivities. nih.gov In iridium-catalyzed transfer hydrogenation, the nature of the amino acid ligand in Ir(NHC)₂(aa)(H)(X) complexes has been shown to be crucial for achieving high enantiomeric excess. mdpi.com

Supramolecular Chemistry and Molecular Assembly

The ability of 2-(pyrrolidin-3-yl)aniline to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a promising building block for supramolecular chemistry and the construction of molecular assemblies.

Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule. rsc.org The aniline and pyrrolidine moieties in 2-(pyrrolidin-3-yl)aniline can both participate in hydrogen bonding, a key interaction in molecular recognition.

The aniline group can act as a hydrogen bond donor and acceptor, and it is known to participate in recognition events with phenols and other complementary molecules. nih.govnih.gov The pyrrolidine nitrogen can also act as a hydrogen bond acceptor. This combination of functional groups could allow 2-(pyrrolidin-3-yl)aniline or its derivatives to act as guests that bind to macrocyclic hosts, or to be incorporated into larger host structures designed to recognize specific guests. For instance, aniline derivatives have been shown to be encapsulated within the cavities of 3-D coordination polymers. tandfonline.com Aniline reporter groups have also been used to detect host-guest complexation. rsc.org

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are crystalline porous materials constructed from molecular building blocks. rsc.orgnih.govresearchgate.netacs.org The bifunctional nature of 2-(pyrrolidin-3-yl)aniline makes it a potential linker for the synthesis of novel MOFs and COFs.

The aniline group can be diazotized and used in coupling reactions to form larger, rigid linkers suitable for MOF and COF synthesis. Alternatively, the amino groups can be used to postsynthetically modify existing frameworks. nih.gov Chiral pyrrolidine-functionalized MOFs and COFs have been synthesized and have shown applications in heterogeneous asymmetric catalysis. rsc.orgresearchgate.net The incorporation of the chiral 2-(pyrrolidin-3-yl)aniline scaffold into these materials could lead to new porous materials with applications in enantioselective separations and catalysis. rsc.orgmdpi.commdpi.com For example, a pyrrolidine-fused chlorin (B1196114) has been successfully incorporated into a UiO-66(Hf) MOF for gas sensing applications. mdpi.com

The table below outlines the potential roles of 2-(pyrrolidin-3-yl)aniline in supramolecular structures.

Supramolecular SystemPotential Role of 2-(Pyrrolidin-3-YL)anilineKey InteractionsPotential Applications
Host-Guest ComplexesGuest or part of a HostHydrogen Bonding, π-π StackingMolecular Recognition, Sensing
Metal-Organic Frameworks (MOFs)Chiral Linker or Functionalizing AgentCoordination Bonds, Hydrogen BondingAsymmetric Catalysis, Enantioselective Separations
Covalent-Organic Frameworks (COFs)Chiral Linker or Functionalizing AgentCovalent Bonds, Hydrogen BondingHeterogeneous Catalysis, Gas Storage

Role in Noncovalent Interactions and Self-Assembled Structures

The structure of 2-(Pyrrolidin-3-YL)aniline inherently lends itself to participation in various noncovalent interactions, which are crucial for the bottom-up fabrication of supramolecular assemblies. The secondary amine within the pyrrolidine ring and the primary amine of the aniline group can both act as hydrogen bond donors, while the nitrogen atoms and the aromatic ring can serve as hydrogen bond acceptors. This multivalency in hydrogen bonding capability allows for the formation of intricate and stable one-, two-, and even three-dimensional networks.

Furthermore, the aniline component of the molecule introduces the possibility of π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are fundamental to the organization of many organic materials. In concert with hydrogen bonding, π-π stacking can direct the self-assembly of 2-(Pyrrolidin-3-YL)aniline derivatives into well-ordered structures. The interplay between these forces dictates the final architecture and, consequently, the material's properties. Quantum mechanical studies on aniline and its derivatives have shown that π-π stacking energies can be significant, influencing the preferred conformations in both gas and aqueous phases. While direct experimental data on the self-assembly of 2-(Pyrrolidin-3-YL)aniline is not extensively documented, the foundational principles of noncovalent interactions in similar systems suggest its strong potential for creating organized supramolecular structures.

Development of Functional Organic Materials

The unique electronic and structural characteristics of 2-(Pyrrolidin-3-YL)aniline make it a valuable precursor for a range of functional organic materials.

Non-linear optical (NLO) materials are at the forefront of photonics and optoelectronics, with applications in optical switching, data storage, and frequency conversion. The efficacy of an NLO material is often linked to the molecule's ability to create a large dipole moment in response to an applied electric field, a property known as hyperpolarizability. Organic molecules featuring electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit significant NLO responses.

The 2-(Pyrrolidin-3-YL)aniline scaffold can be readily functionalized to incorporate these features. The aniline nitrogen can act as a potent electron-donating group, while various electron-withdrawing groups can be attached to the aromatic ring or the pyrrolidine moiety. The design and synthesis of such donor-acceptor molecules derived from 2-(Pyrrolidin-3-YL)aniline are an active area of research. Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting the NLO properties of novel derivatives before their synthesis, guiding the design of materials with enhanced performance. Although specific NLO data for compounds directly synthesized from 2-(Pyrrolidin-3-YL)aniline are not widely published, the broader class of aniline and pyrrolidine-containing NLO chromophores shows promise.

Table 1: Predicted Non-Linear Optical Properties of Hypothetical 2-(Pyrrolidin-3-YL)aniline Derivatives

DerivativeElectron Withdrawing Group (EWG)First Hyperpolarizability (β) (a.u.)
Compound A-NO21500
Compound B-CN1250
Compound C-CF31100

Note: The data in this table is hypothetical and for illustrative purposes to show the potential impact of different electron-withdrawing groups on the NLO properties of 2-(Pyrrolidin-3-YL)aniline derivatives. Actual values would require experimental verification.

The bifunctional nature of 2-(Pyrrolidin-3-YL)aniline, possessing both a primary and a secondary amine, makes it a suitable monomer for step-growth polymerization. For instance, it can react with dicarboxylic acids or their derivatives to form polyamides. The incorporation of the pyrrolidine ring into the polymer backbone can impart unique properties, such as altered solubility, thermal stability, and mechanical strength, compared to traditional polyanilines or other aromatic polyamides.

The synthesis of polyaniline derivatives through oxidative polymerization is a well-established method for producing conducting polymers. While the direct polymerization of 2-(Pyrrolidin-3-YL)aniline via this route is not extensively detailed in the literature, studies on other ortho-substituted anilines have demonstrated that the substituent can influence the polymer's morphology, solubility, and electrical properties. The resulting polymers are often soluble in common organic solvents, facilitating their processing into thin films for applications in sensors and electronic devices.

Furthermore, these polymers can serve as the organic matrix in composite materials. By incorporating inorganic fillers such as metal oxides or carbon nanotubes, the properties of the polymer can be further enhanced. For example, the addition of plant-based fillers to polymer matrices has been explored to create more environmentally friendly and cost-effective composites. The specific interactions between the 2-(Pyrrolidin-3-YL)aniline-based polymer and the filler material would be critical in determining the final properties of the composite.

Table 2: Potential Polymer Architectures from 2-(Pyrrolidin-3-YL)aniline

Polymer TypeComonomerPotential Properties
PolyamideAdipoyl chlorideEnhanced thermal stability, modified solubility
Polyaniline Derivative(Self-polymerized)Electrical conductivity, processability
PolyimidePyromellitic dianhydrideHigh-temperature resistance, dielectric properties

Future Directions and Emerging Research Avenues for 2 Pyrrolidin 3 Yl Aniline Chemistry

Exploration of Unconventional Synthetic Methodologies

While classical synthetic routes to 3-aryl-pyrrolidines exist, future research will increasingly focus on unconventional methodologies that offer greater efficiency, sustainability, and access to novel chemical space. These methods are crucial for overcoming the limitations of traditional multi-step batch syntheses.

Key emerging areas include:

Continuous Flow Chemistry : The application of microreactor technology, or flow chemistry, presents a significant opportunity for the synthesis of 2-(pyrrolidin-3-yl)aniline derivatives. mdpi.comuc.ptresearchgate.netnih.gov This technology enables precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, reduced reaction times, and improved safety, particularly for hazardous reactions. mdpi.comnih.gov The potential for telescoping multiple reaction steps without isolating intermediates can dramatically streamline the synthesis of complex molecules. uc.pt

Photoredox and Electrochemical Catalysis : These methods provide novel pathways for forming key C-C and C-N bonds under mild conditions. By using light or electricity to generate reactive intermediates, chemists can access transformations that are difficult to achieve with traditional thermal methods. This could lead to more direct and atom-economical routes for arylating the pyrrolidine (B122466) ring or functionalizing the aniline (B41778) moiety.

Biocatalysis and Chemoenzymatic Synthesis : The use of enzymes offers unparalleled stereoselectivity in the synthesis of chiral molecules. Future research could identify or engineer enzymes capable of producing enantiopure 2-(pyrrolidin-3-yl)aniline precursors. Chemoenzymatic strategies, which combine the best of biological and chemical catalysis, could provide highly efficient and sustainable synthetic pathways.

MethodologyPotential Advantages for Synthesizing 2-(Pyrrolidin-3-yl)aniline Derivatives
Continuous Flow Enhanced safety, scalability, process intensification, and potential for automated multi-step synthesis. mdpi.comuc.pt
Photoredox Catalysis Mild reaction conditions, access to unique reactive intermediates, novel bond formations.
Biocatalysis High enantioselectivity for chiral derivatives, green and sustainable processes, reaction specificity.

Advanced Computational Techniques for Rational Design and Property Prediction

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. mdpi.com For 2-(pyrrolidin-3-yl)aniline, these techniques can guide synthetic efforts by predicting the properties of virtual derivatives, thereby reducing the need for extensive trial-and-error experimentation.

Future computational research will likely focus on:

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) will be used to build predictive models that correlate the structural features of 2-(pyrrolidin-3-yl)aniline derivatives with their biological activity or material properties. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations : MD simulations can provide detailed insights into how derivatives of 2-(pyrrolidin-3-yl)aniline interact with biological targets, such as proteins or enzymes, or how they self-assemble in materials. uva.es These simulations help in understanding binding modes and the conformational dynamics of the molecule.

Machine Learning (ML) and AI : ML algorithms can be trained on existing chemical data to predict the outcomes of reactions, identify promising catalyst structures, or screen vast virtual libraries of compounds for desired properties. umich.edurice.eduresearchgate.net This approach can uncover non-obvious structure-property relationships and guide the design of novel molecules with optimized performance. researchgate.net

Computational TechniqueApplication in 2-(Pyrrolidin-3-yl)aniline ResearchKey Insights Provided
3D-QSAR (CoMFA/CoMSIA) Designing new bioactive molecules or catalysts.Correlation of 3D structural features with activity. mdpi.comresearchgate.net
Molecular Docking Predicting binding modes with protein targets.Ligand-receptor interactions and binding affinity. uva.es
MD Simulations Assessing the stability of ligand-protein complexes.Conformational stability and dynamic behavior. uva.es
Machine Learning High-throughput screening and catalyst design.Prediction of properties and identification of optimal structures. umich.edusemanticscholar.org

Expanding the Scope of Catalytic Applications

The inherent structural features of 2-(pyrrolidin-3-yl)aniline—a chiral secondary amine within the pyrrolidine ring and a coordinating aniline group—make it a promising candidate for catalysis. Future research is expected to explore its potential in both organocatalysis and coordination chemistry.

Asymmetric Organocatalysis : The pyrrolidine motif is a cornerstone of successful organocatalysts, most notably proline. Derivatives of 2-(pyrrolidin-3-yl)aniline could function as novel bifunctional catalysts, where the pyrrolidine nitrogen activates substrates via enamine or iminium ion formation, while the aniline moiety modulates the steric and electronic environment or engages in hydrogen bonding to control stereoselectivity. uva.es

Bidentate Ligand Development : The two nitrogen atoms of 2-(pyrrolidin-3-yl)aniline are positioned to act as an N,N'-bidentate ligand, capable of coordinating with transition metals. This opens avenues for developing novel metal complexes for a wide range of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The chiral nature of the pyrrolidine backbone is particularly attractive for developing catalysts for asymmetric synthesis.

Development of Novel Materials with Tailored Properties

The unique combination of a flexible, functionalizable heterocyclic ring and a polymerizable aromatic amine makes 2-(pyrrolidin-3-yl)aniline an attractive building block for advanced materials.

Conducting Polymers : The aniline moiety can be polymerized through oxidative methods to create polyaniline (PANI) derivatives. google.comrsc.org Incorporating the pyrrolidine group as a substituent could be used to tune the final polymer's properties, such as solubility, processability, and sensor capabilities. rsc.orgresearchgate.netresearchgate.net These materials could find applications in electronics, anti-corrosion coatings, and chemical sensors. rsc.org

Functional Porous Polymers : Pyrrolidine groups can be immobilized onto polymer resins to create heterogeneous catalysts. mdpi.com Using 2-(pyrrolidin-3-yl)aniline as a monomer or functionalizing agent could lead to microporous organic polymers (POPs) that possess catalytic sites within a robust, recyclable framework. uva.es

Metal-Organic Frameworks (MOFs) : The ability of 2-(pyrrolidin-3-yl)aniline to act as a bidentate ligand makes it a promising organic linker for the construction of MOFs. rsc.orgnih.gov These crystalline materials, known for their high porosity and tunable structures, could be designed for applications in gas storage, separation, and heterogeneous catalysis. mdpi.comresearchgate.net

Stimuli-Responsive Materials : Polymers containing pyrrolidine groups have been shown to exhibit stimuli-responsive behavior, such as pH-sensitivity. nih.gov This could be exploited to create "smart" hydrogels or materials for applications like drug delivery or tissue engineering. nih.govnih.gov

Synergistic Approaches Combining Synthesis, Computation, and Application

The most rapid advances in the chemistry of 2-(pyrrolidin-3-yl)aniline will come from integrated research programs that create a feedback loop between design, synthesis, and testing. This synergistic approach leverages the strengths of multiple disciplines to accelerate the discovery cycle.

A modern workflow would entail:

Computational Design : Using machine learning and molecular modeling to screen virtual libraries of 2-(pyrrolidin-3-yl)aniline derivatives and identify candidates with high predicted activity for a specific application (e.g., catalysis or material property). researchgate.net

Automated Synthesis : Employing continuous flow chemistry to rapidly synthesize the prioritized target molecules in a safe and efficient manner. researchgate.net

High-Throughput Screening : Testing the synthesized compounds for the desired application using automated and miniaturized assays.

Data-Driven Refinement : Feeding the experimental results back into the computational models to improve their predictive accuracy and guide the design of the next generation of molecules.

This integrated approach minimizes resource expenditure, accelerates the pace of discovery, and represents the future of chemical research, where data science, automation, and synthetic chemistry converge to solve complex scientific challenges.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Pyrrolidin-3-YL)aniline, and how can purity be ensured during purification?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyrrolidine derivatives with substituted anilines. For example, a palladium-catalyzed cross-coupling reaction may introduce the pyrrolidine ring to the aniline core. Purification often employs column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate the product. Recrystallization using polar solvents like ethanol can further enhance purity. Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures reaction completion and purity validation .

Q. How can the molecular structure of 2-(Pyrrolidin-3-YL)aniline be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer : Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton and carbon environments, confirming the pyrrolidine-aniline linkage.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (e.g., exact mass matching C10_{10}H13_{13}N2_2Cl2_2 for dihydrochloride derivatives) .
  • X-ray Crystallography : Single-crystal diffraction resolves bond angles and spatial arrangement, particularly useful for detecting stereochemical features .

Advanced Research Questions

Q. How does the pyrrolidine ring in 2-(Pyrrolidin-3-YL)aniline influence its reactivity in palladium-catalyzed coupling reactions?

  • Methodological Answer : The pyrrolidine ring’s nitrogen atom can act as a coordinating ligand, altering catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura). Steric hindrance from the pyrrolidine substituents may slow transmetallation steps, requiring optimized catalysts (e.g., Pd(OAc)2_2 with bulky phosphine ligands). Computational modeling (DFT calculations) helps predict steric and electronic effects on reaction pathways .

Q. What strategies resolve discrepancies in reported physical properties (e.g., melting point, solubility) of 2-(Pyrrolidin-3-YL)aniline across studies?

  • Methodological Answer : Contradictions often arise from polymorphic forms or impurities. Techniques include:

  • Differential Scanning Calorimetry (DSC) : Identifies polymorphs by analyzing thermal transitions.
  • HPLC-PDA : Detects trace impurities affecting solubility.
  • Standardized Protocols : Repetition under controlled conditions (e.g., anhydrous solvent systems) minimizes variability .

Q. In pharmacological research, how is 2-(Pyrrolidin-3-YL)aniline utilized as a precursor for kinase inhibitors?

  • Methodological Answer : The compound’s pyrrolidine moiety mimics natural ligands in kinase active sites. For TRKA kinase inhibitors, structural analogs are synthesized via:

  • Fragment-Based Drug Design : Linking the aniline core to fluorophenyl or methoxyethyl groups enhances binding affinity.
  • SAR Studies : Modifying the pyrrolidine’s substituents (e.g., fluorine or methyl groups) optimizes selectivity and potency .

Q. What analytical challenges arise when quantifying 2-(Pyrrolidin-3-YL)aniline in biological matrices, and how are they addressed?

  • Methodological Answer : Challenges include low analyte concentration and matrix interference. Solutions involve:

  • LC-MS/MS : Using deuterated internal standards to correct for ion suppression.
  • Solid-Phase Extraction (SPE) : Pre-concentrates the analyte while removing proteins and lipids.
  • Method Validation : Assessing recovery rates (≥80%) and limit of quantification (LOQ < 1 ng/mL) ensures reliability .

Q. What potential applications does 2-(Pyrrolidin-3-YL)aniline have in material science, particularly polymer synthesis?

  • Methodological Answer : The pyrrolidine ring’s rigidity and nitrogen functionality enable:

  • Conductive Polymers : Incorporating the compound into polyaniline derivatives enhances electrical conductivity via doping.
  • Crosslinking Agents : Reacting the aniline group with epoxides or acrylates creates thermally stable networks. Characterization via FTIR and GPC confirms structural integration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.